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Compound of Interest

Compound Name: 3-Bromo-I-phenylalanine

Cat. No.: B1272018

Audience: Researchers, scientists, and drug development professionals.

Core Compound Information

3-Bromo-L-phenylalanine is a synthetic amino acid derivative that serves as a versatile
building block in pharmaceutical research and development. Its unique structure, featuring a
bromine atom on the phenyl ring, imparts specific chemical properties that are highly
advantageous in medicinal chemistry and peptide synthesis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-Bromo-L-
phenylalanine.
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Property Value

CAS Number 82311-69-1

Molecular Formula CoH10BrNO2

Molecular Weight 244.09 g/mol

Appearance White to off-white or grey powder

Melting Point 208-210 °C

Purity >95%

Solubility Slightly soluble in water.

Storage Store at 2-8 °C
Synonyms

e (S)-2-Amino-3-(3-bromophenyl)propanoic acid
e H-Phe(3-Br)-OH
e L-3-Bromophenylalanine

e m-Bromo-L-phenylalanine

Applications in Research and Drug Development

3-Bromo-L-phenylalanine is a critical intermediate in the synthesis of novel therapeutics,
particularly in the fields of neurology and inflammation. The bromine atom provides a reactive
handle for various chemical modifications, most notably palladium-catalyzed cross-coupling
reactions like the Suzuki coupling, allowing for the introduction of diverse functional groups.

Active Pharmaceutical Ingredient (API) Synthesis

This compound is a key starting material for the synthesis of complex molecular architectures.
A prominent example is its use in the preparation of an intermediate for Lifitegrast, a drug used
to treat dry eye disease.[1] The brominated phenyl ring allows for the construction of the
intricate scaffolds required for biological activity.
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Modulation of Biological Activity

The incorporation of 3-Bromo-L-phenylalanine into peptide chains or small molecules can
significantly influence their pharmacokinetic and pharmacodynamic properties. The bromine
atom can affect lipophilicity, metabolic stability, and the binding affinity of the molecule to its
biological target.

Research in Neurological Disorders

Derivatives of L-phenylalanine have been shown to modulate glutamatergic neurotransmission,
a key process in the central nervous system. Research on the closely related compound, 3,5-
dibromo-L-phenylalanine, has demonstrated its ability to act as a partial agonist at NMDA
receptors and to reduce presynaptic glutamate release.[2] This modulation of glutamatergic
signaling pathways is a promising area of investigation for the treatment of neurological and
psychiatric disorders.[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving 3-Bromo-L-
phenylalanine.

General Protocol for Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is commonly used for the amine group of 3-
Bromo-L-phenylalanine during synthesis. A general procedure for its removal is as follows:

Dissolve the Boc-protected 3-Bromo-L-phenylalanine in a suitable solvent (e.g., anhydrous
dichloromethane).

e Add an excess of a strong acid, typically trifluoroacetic acid (TFA), to the solution.

 Stir the reaction mixture at room temperature. The progress of the deprotection can be
monitored by thin-layer chromatography (TLC).

e Once the reaction is complete, the excess acid and solvent are removed under reduced
pressure.
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The resulting deprotected amino acid is often obtained as a salt (e.g., TFA salt) and can be
used directly in the next step or neutralized with a base.

Incorporation into Peptides via Fmoc Solid-Phase
Peptide Synthesis (SPPS)

3-Bromo-L-phenylalanine can be incorporated into a peptide sequence using standard Fmoc-

based solid-phase peptide synthesis protocols.

Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in
a suitable solvent like N,N-dimethylformamide (DMF).

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by
treating it with a solution of 20% piperidine in DMF.

Amino Acid Activation and Coupling: In a separate vessel, activate the Fmoc-protected 3-
Bromo-L-phenylalanine (3-5 equivalents) using a coupling reagent such as HBTU (O-
(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a
base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid solution
to the deprotected resin and allow it to react.

Washing: After the coupling reaction is complete, thoroughly wash the resin with DMF to
remove any unreacted reagents.

Repeat Cycle: Repeat the deprotection, activation, and coupling steps for each subsequent
amino acid in the desired peptide sequence.

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from
the resin and remove the side-chain protecting groups using a cleavage cocktail, typically
containing trifluoroacetic acid (TFA) and scavengers.

Purification: Purify the crude peptide using reverse-phase high-performance liquid
chromatography (RP-HPLC).

General Protocol for Suzuki-Miyaura Cross-Coupling
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The bromine atom on 3-Bromo-L-phenylalanine is a versatile handle for palladium-catalyzed
Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

e Reaction Setup: In a reaction vessel, combine the N-protected 3-Bromo-L-phenylalanine
derivative, the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium
catalyst (e.g., Pd(PPhs)a or Pd(dppf)Cl2), and a base (e.g., K2COs or Cs2C0Os3).

o Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent
(e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base.

 Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) to
remove oxygen, which can deactivate the catalyst.

o Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and
stir until the starting material is consumed, as monitored by TLC or LC-MS.

o Work-up: Cool the reaction to room temperature, dilute with water, and extract the product
with an organic solvent (e.g., ethyl acetate).

 Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and
concentrate under reduced pressure. Purify the crude product by column chromatography.

Signaling Pathways and Logical Relationships
Modulation of Glutamatergic Signaling

Research on brominated L-phenylalanine derivatives suggests a modulatory role in
glutamatergic signaling, which is crucial for synaptic plasticity, learning, and memory. The
proposed mechanism involves interaction with both NMDA and AMPA receptors.[2]
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Caption: Modulation of glutamatergic signaling by brominated L-phenylalanine derivatives.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-
coupling reaction using 3-Bromo-L-phenylalanine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. pubs.acs.org [pubs.acs.org]

o 2. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine -
PubMed [pubmed.nchbi.nlm.nih.gov]

 To cite this document: BenchChem. [In-Depth Technical Guide: 3-Bromo-L-phenylalanine
(CAS No. 82311-69-1)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1272018#3-bromo-I-phenylalanine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
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